molecular formula C177H279N53O48 B3029392 Hpth, nle(8,18)-tyr(34)- CAS No. 64297-16-1

Hpth, nle(8,18)-tyr(34)-

Cat. No.: B3029392
CAS No.: 64297-16-1
M. Wt: 3917 g/mol
InChI Key: NAFKWMGAEFGZJF-GJYCXHNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Hpth, nle(8,18)-tyr(34)-” is a synthetic analogue of human parathyroid hormone. This compound is designed to mimic the biological activity of the natural hormone, which plays a crucial role in regulating calcium and phosphate metabolism in the body. The modifications at positions 8, 18, and 34 enhance its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Hpth, nle(8,18)-tyr(34)-” involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

    Coupling Reactions: Each amino acid is activated using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound involves recombinant DNA technology. The gene encoding the modified parathyroid hormone is inserted into an expression vector and introduced into a host organism, typically Escherichia coli. The host cells produce the peptide, which is then purified using techniques like cation exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC) .

Chemical Reactions Analysis

Types of Reactions

“Hpth, nle(8,18)-tyr(34)-” undergoes various chemical reactions, including:

    Oxidation: The methionine residues can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogues with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogues with altered amino acid sequences .

Scientific Research Applications

“Hpth, nle(8,18)-tyr(34)-” has several scientific research applications:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification techniques.

    Biology: Investigated for its role in calcium and phosphate metabolism.

    Medicine: Explored as a potential therapeutic agent for conditions like osteoporosis and hypoparathyroidism.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The compound exerts its effects by binding to the parathyroid hormone receptor on target cells. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to increased calcium reabsorption in the kidneys, enhanced calcium release from bones, and increased intestinal calcium absorption. These actions collectively help maintain calcium homeostasis in the body .

Comparison with Similar Compounds

Similar Compounds

    Human Parathyroid Hormone (1-34): The natural form of the hormone.

    Teriparatide: A recombinant form of parathyroid hormone used clinically.

    Parathyroid Hormone-related Peptide (1-34): A peptide with similar biological activity.

Uniqueness

“Hpth, nle(8,18)-tyr(34)-” is unique due to its enhanced stability and biological activity compared to the natural hormone. The modifications at positions 8, 18, and 34 confer resistance to enzymatic degradation and improve receptor binding affinity, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C177H279N53O48/c1-17-20-38-107(208-171(274)131(84-232)227-172(275)132(85-233)226-162(265)122(68-92(10)11)217-165(268)125(72-99-79-191-86-198-99)220-148(251)106(41-27-30-60-178)201-137(239)82-197-147(250)119(65-89(4)5)214-169(272)129(76-136(185)238)223-166(269)126(73-100-80-192-87-199-100)221-152(255)108(39-21-18-2)206-163(266)123(70-96-35-23-22-24-36-96)218-156(259)114(51-56-134(183)236)212-175(278)144(95(16)19-3)230-159(262)117(54-59-140(244)245)202-146(249)104(181)83-231)149(252)209-115(52-57-138(240)241)154(257)205-112(45-34-64-195-177(189)190)158(261)228-142(93(12)13)173(276)211-116(53-58-139(242)243)157(260)219-124(71-98-78-196-105-40-26-25-37-103(98)105)164(267)216-121(67-91(8)9)160(263)207-111(44-33-63-194-176(187)188)151(254)203-109(42-28-31-61-179)150(253)204-110(43-29-32-62-180)153(256)215-120(66-90(6)7)161(264)210-113(50-55-133(182)235)155(258)224-130(77-141(246)247)170(273)229-143(94(14)15)174(277)225-127(74-101-81-193-88-200-101)167(270)222-128(75-135(184)237)168(271)213-118(145(186)248)69-97-46-48-102(234)49-47-97/h22-26,35-37,40,46-49,78-81,86-95,104,106-132,142-144,196,231-234H,17-21,27-34,38-39,41-45,50-77,82-85,178-181H2,1-16H3,(H2,182,235)(H2,183,236)(H2,184,237)(H2,185,238)(H2,186,248)(H,191,198)(H,192,199)(H,193,200)(H,197,250)(H,201,239)(H,202,249)(H,203,254)(H,204,253)(H,205,257)(H,206,266)(H,207,263)(H,208,274)(H,209,252)(H,210,264)(H,211,276)(H,212,278)(H,213,271)(H,214,272)(H,215,256)(H,216,267)(H,217,268)(H,218,259)(H,219,260)(H,220,251)(H,221,255)(H,222,270)(H,223,269)(H,224,258)(H,225,277)(H,226,265)(H,227,275)(H,228,261)(H,229,273)(H,230,262)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H4,187,188,194)(H4,189,190,195)/t95-,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,142-,143-,144-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAFKWMGAEFGZJF-GJYCXHNGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C177H279N53O48
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3917 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64297-16-1
Record name Parathyroid hormone (3-34) amide, Nle(8,18)-Nle(34)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064297161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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